molecular formula C9H9N3O2 B13447286 methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B13447286
M. Wt: 191.19 g/mol
InChI Key: HLZQMRHABZUTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 5 and a methyl ester at position 3. This structure was strategically designed by merging pyridyl and indazole moieties to form an azaindazole scaffold, aiming to enhance interactions with enzyme active sites such as the ATP-binding pocket of PI3K/mTOR kinases . The compound exhibits improved biochemical and cellular potency compared to simpler heterocycles but suffers from low water solubility and suboptimal pharmacokinetic (PK) profiles, necessitating structural modifications for drug development .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 5-methyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-3-6-7(9(13)14-2)11-12-8(6)10-4-5/h3-4H,1-2H3,(H,10,11,12)

InChI Key

HLZQMRHABZUTDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2N=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable pyridine derivative under acidic or neutral conditions . Another approach includes the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of a catalyst such as AC-SO3H at room temperature in ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Hydrolysis and Esterification

  • Basic Hydrolysis : Converts the 5-cyano substituent to a carboxylic acid (e.g., 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) .

  • Esterification : The carboxylic acid reacts with methanol/H₂SO₄ to form methyl esters, enhancing solubility for downstream applications .

Hydrazide Formation

  • Reaction with Hydrazine :
    The methyl ester reacts with excess hydrazine hydrate to form 5-carbohydrazide derivatives (e.g., compound 4 in ), pivotal for synthesizing oxadiazoles and pyrazolones .

Reaction TypeReagents/ConditionsProductYield
HydrolysisNaOH/H₂O, refluxCarboxylic acid70–85%
EsterificationMeOH, H₂SO₄, refluxMethyl ester65–75%
Hydrazide formationNH₂NH₂, ethanol, reflux5-Carbohydrazide70–80%

Cyclization Mechanism

  • Step 1 : Aldehyde activation via the Fe₃O₄@MIL-101 catalyst facilitates Knoevenagel condensation with 3-(cyanoacetyl)indole, forming a Michael acceptor intermediate .

  • Step 2 : Nucleophilic attack by 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine generates a dihydropyridine intermediate, which undergoes oxidative aromatization to yield the pyrazolopyridine .

Tautomerism and Reactivity

Pyrazolo[3,4-b]pyridines exhibit 1H- and 2H-tautomerism , influencing reactivity. Substituents at C3 (e.g., methyl groups) stabilize the 1H-tautomer, directing electrophilic substitutions to C4 and C6 positions .

Industrial and Catalytic Methods

  • Continuous Flow Reactors : Optimize large-scale synthesis, reducing reaction times by 50% compared to batch processes.

  • Recyclable Catalysts : Fe₃O₄@MIL-101 retains >90% activity after 7 cycles, minimizing waste .

Comparative Reactivity of Derivatives

DerivativeKey ModificationReactivity Profile
5-Carboxylic acid-COOH substituentEnhanced hydrogen bonding capacity
5-Carbohydrazide-CONHNH₂ groupProne to cyclization into oxadiazoles
Ethyl ester variant-COOEt substituentImproved lipophilicity

Mechanism of Action

The mechanism of action of methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and analogous compounds:

Compound Name Substituents (Position) Molecular Weight Key Properties Reference(s)
This compound Methyl (C5), Methyl ester (C3) 207.19 (estimated) High biochemical potency; poor solubility; used in kinase inhibitor studies.
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Bromo (C5), Ethyl ester (C3) 270.08 Larger halogen substituent enhances reactivity (e.g., Suzuki coupling); used in cross-coupling reactions.
Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate No C5 substituent, Methyl ester (C3) 193.17 Reduced steric hindrance; lower potency due to lack of C5 methyl group.
5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Methyl (C5), Carboxylic acid (C3) 193.15 Higher aqueous solubility in basic conditions; lower cell permeability.
Ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Fluoro (C5), 2-Fluorobenzyl (N1), Ethyl ester (C3) 317.29 Dual fluorination enhances metabolic stability; used as Vericiguat intermediate (heart failure drug).

Biological Activity

Methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a pyrazole ring fused to a pyridine ring. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of approximately 191.19 g/mol. The specific substitution pattern—methyl at the 5-position of the pyrazole ring and a carboxylate group at the 3-position—contributes to its unique chemical properties and biological profile.

Structural Representation

  • SMILES Notation : COC(=O)C1=CN=C2NN=C(C)C2=C1

Biological Activity

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that compounds in the pyrazolo[3,4-b]pyridine class have shown potential as anticancer agents. For instance, some derivatives demonstrated significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific IC₅₀ values for these inhibitors have been reported as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 .
  • Anti-inflammatory Effects : Certain derivatives have exhibited noteworthy anti-inflammatory activity by inhibiting COX-2 enzyme activity. For example, related compounds showed IC₅₀ values comparable to celecoxib, a standard anti-inflammatory drug .
  • Antimicrobial Properties : The compound is also being explored for its potential antimicrobial effects, making it a candidate for treating infections .

Synthesis Methods

Various synthetic routes have been developed for this compound. Common methods include:

  • Cyclization Reactions : These are pivotal in forming the pyrazolo-pyridine structure.
  • Substitution Reactions : Modifications at different positions on the pyrazole or pyridine rings can yield derivatives with enhanced biological activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes comparisons with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylateDifferent position of carboxylate groupPotentially different biological activity
Ethyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylateEthyl ester variantVarying alkyl group affects solubility
Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateAltered methyl positionPotentially different biological activity

Case Studies

Recent studies have focused on evaluating the anticancer properties of various derivatives derived from this compound:

  • In Vitro Studies : Several derivatives were tested against human tumor cell lines such as HeLa and A375, showing promising results in inhibiting cell proliferation .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds often interact with key molecular targets involved in cell cycle regulation and apoptosis.

Q & A

Q. What synthetic routes are commonly used to prepare methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?

The compound is synthesized via cyclocondensation reactions using precursors such as pyrazole-5-amines and acrylate derivatives. For example, a typical method involves refluxing 3-(substituted phenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene using trifluoroacetic acid (TFA) as a catalyst. Reaction conditions (e.g., 0.57 mmol scale, 4 mL toluene, 30 mol% TFA) and purification steps (e.g., recrystallization) are critical for achieving yields >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1^1H NMR and 13^{13}C NMR : To confirm substituent positions and chemical environments (e.g., methyl groups at δ ~2.37 ppm, ester carbonyls at δ ~165 ppm) .
  • UV-Vis and IR spectroscopy : To detect conjugation patterns (e.g., absorbance at λ ~270 nm for pyrazole rings) and functional groups (e.g., ester C=O stretching at ~1700 cm1^{-1}) .
  • Melting point analysis : To assess purity (e.g., mp 273–278.5°C for related analogs) .

Q. How can reaction conditions be standardized for reproducible synthesis?

  • Catalyst optimization : Adjust TFA concentration (e.g., 10–30 mol%) to balance reaction rate and side-product formation.
  • Solvent screening : Compare toluene vs. ethanol for solubility and reflux efficiency.
  • Temperature control : Maintain reflux at ~110°C to ensure complete cyclization without decomposition .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory bioactivity data in pyrazolo[3,4-b]pyridine derivatives?

  • Structural analogs : Compare this compound with derivatives like 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl analogs to identify substituent effects on activity .
  • Dose-response studies : Perform IC50_{50} assays across multiple concentrations to distinguish true activity from assay artifacts.
  • Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental results .

Q. How can the compound’s pharmacokinetic properties be improved through structural modification?

  • Ester hydrolysis : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and metabolic stability.
  • Heteroatom substitution : Introduce fluorine or chlorine at the pyridine ring to enhance bioavailability and target affinity .
  • Prodrug design : Synthesize phosphate or amide prodrugs to improve aqueous solubility .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this scaffold?

  • Fragment-based design : Systematically vary substituents at positions 3, 5, and 6 of the pyrazole ring and evaluate changes in bioactivity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic and steric features with activity trends.
  • In vitro assays : Test derivatives against relevant targets (e.g., kinases, antimicrobial models) to identify key pharmacophores .

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Reagent purity : Ensure acrylate precursors are freshly distilled to avoid side reactions.
  • Catalyst batch consistency : Source TFA from the same supplier to minimize variability.
  • Scale-up adjustments : Optimize stirring rate and heating uniformity for larger batches (e.g., >1 mmol) .

Methodological Notes

  • Data validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to confirm peak assignments .
  • Biological testing : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to ensure reproducibility .
  • Safety protocols : Follow GHS guidelines for handling corrosive catalysts (e.g., TFA) and hazardous intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.